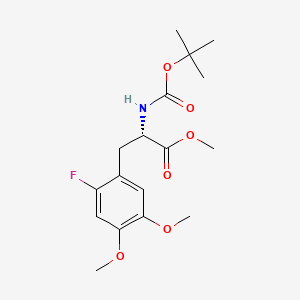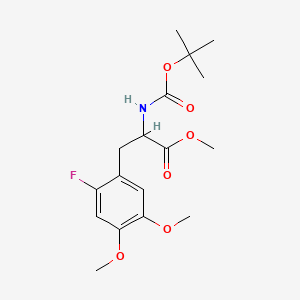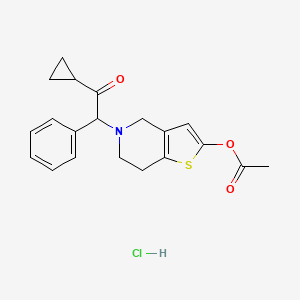
Phenylpropylmethylamine-d3 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenylpropylmethylamine-d3 Hydrochloride is a stable isotope labelled compound . It is a derivative of phenethylamine and is used in neurology research . The molecular formula is C10H13D3ClN and the molecular weight is 188.71 .
Molecular Structure Analysis
The molecular structure of Phenylpropylmethylamine-d3 Hydrochloride consists of a phenyl group (C6H5-) attached to a propyl group (C3H7-) and a methylamine group (CH3NH2) with three deuterium atoms .科学的研究の応用
Oxidation and Kinetic Studies
Phenylpropanolamine hydrochloride, closely related to Phenylpropylmethylamine-d3 Hydrochloride, has been studied in the context of its oxidation properties. Mohana and Prasad (2008) explored the kinetics of oxidation of Phenylpropanolamine hydrochloride with sodium Nchlorobenzenesulfonamide, catalyzed by Ru (III) in hydrochloric acid medium. This research provides insights into the chemical behavior and potential applications of similar compounds in various industrial and scientific processes (Mohana & Prasad, 2008).
Surface Active Metal Complexes
The synthesis and characterization of surface-active mixed-ligand complexes of metals, which include chelating ligands like ethylenediamine and phenanthroline, have been studied. These findings by Kumaraguru and Santhakumar (2009) can be relevant for understanding how Phenylpropylmethylamine-d3 Hydrochloride could interact in similar complex formations, potentially useful in materials science and catalysis (Kumaraguru & Santhakumar, 2009).
Pharmacological Relevance in Neuroscience
Research on compounds structurally related to Phenylpropylmethylamine-d3 Hydrochloride, like SCH23390, has revealed their role in inhibiting G protein-coupled inwardly rectifying potassium channels, as discovered by Kuzhikandathil and Oxford (2002). This could have implications in neurological research and drug development (Kuzhikandathil & Oxford, 2002).
Potential Drug Carrier Applications
The use of oxidized cellulose dispersions for drug delivery, specifically for phenylpropanolamine, a compound similar to Phenylpropylmethylamine-d3 Hydrochloride, has been researched by Zhu, Kumar, and Banker (2004). This could indicate the potential for Phenylpropylmethylamine-d3 Hydrochloride in drug delivery systems (Zhu, Kumar, & Banker, 2004).
Dopamine Receptor Research
Compounds similar to Phenylpropylmethylamine-d3 Hydrochloride have been investigated for their selective binding to dopamine receptors. Grundt et al. (2007) researched dopamine D3 receptor ligands, which could be relevant in understanding how Phenylpropylmethylamine-d3 Hydrochloride might interact with similar receptors, important in neuropharmacology and the treatment of substance abuse (Grundt et al., 2007).
Safety and Hazards
Phenylpropylmethylamine-d3 Hydrochloride is a controlled product and may require documentation to meet relevant regulations . It is harmful if swallowed . In case of skin contact, the affected area should be washed with soap and water . If inhaled, the person should be moved to fresh air . If swallowed, medical attention should be sought immediately .
特性
CAS番号 |
1246820-88-1 |
|---|---|
製品名 |
Phenylpropylmethylamine-d3 Hydrochloride |
分子式 |
C10H16ClN |
分子量 |
188.713 |
IUPAC名 |
2-phenyl-N-(trideuteriomethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-9(8-11-2)10-6-4-3-5-7-10;/h3-7,9,11H,8H2,1-2H3;1H/i2D3; |
InChIキー |
OQHDRLTXPGYYJN-MUTAZJQDSA-N |
SMILES |
CC(CNC)C1=CC=CC=C1.Cl |
同義語 |
N,β-Dimethylbenzeneethanamine-d3 Hydrochloride; N,β-Dimethylphenethylamine-d3 Hydrochloride; 1-(Methyl-d3)amino-2-methyl-2-phenylethane Hydrochloride; 1-(Methyl-d3)amino-2-phenylpropane Hydrochloride; Phenpromethamine-d3 Hydrochloride; Vonedrine-d3 H |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




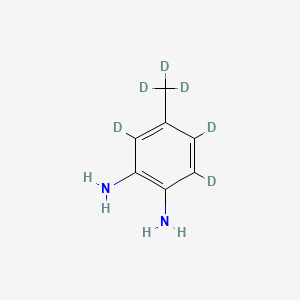
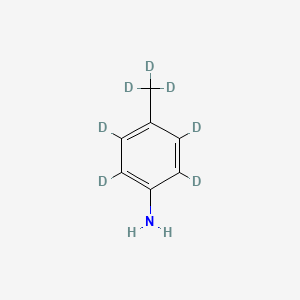
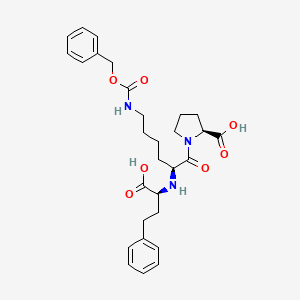
![Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II)](/img/structure/B588175.png)
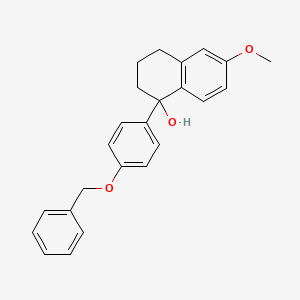
![N-[2-(Trichloroacetyl)phenyl]benzenecarboximidoyl chloride](/img/structure/B588180.png)
